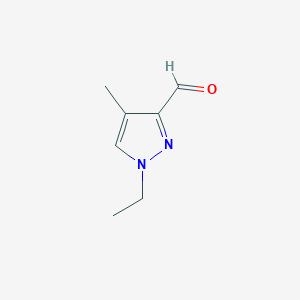

1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde

Description

Properties

IUPAC Name |

1-ethyl-4-methylpyrazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-3-9-4-6(2)7(5-10)8-9/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAOHMSDIJUVRNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine with 1,3-Diketones

The pyrazole ring is commonly constructed via cyclocondensation of hydrazines with 1,3-diketones. For 1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde, ethyl hydrazine reacts with a diketone precursor bearing methyl and formyl groups. A representative pathway involves:

-

Reaction of ethyl hydrazine with 3-oxopentane-1,5-dialdehyde under acidic conditions to form the pyrazole ring.

-

Selective methylation at position 4 using dimethyl carbonate (DMC) and potassium carbonate, as demonstrated in analogous pyrazole syntheses.

Optimization Insights :

Use of Enol Ethers

Enol ethers, such as dimethylamino vinyl methyl ketone, offer an alternative route. This method, adapted from fluoroalkyl pyrazole syntheses, involves:

-

Condensation of ethyl hydrazine with enol ethers to form a pyrazole precursor.

-

Oxidative demethylation to introduce the aldehyde group at position 3.

Key Conditions :

-

Catalyst : Lewis acids (e.g., ZnCl₂) facilitate enol ether activation.

-

Workup : Sequential washing with sodium sulfite and sodium carbonate ensures purity.

Direct Formylation Methods

Vilsmeier-Haack Reaction

The Vilsmeier-Haack formylation is a cornerstone for introducing aldehyde groups into aromatic systems. For 1-ethyl-4-methyl-1H-pyrazole:

-

Reagent System : Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generate the electrophilic formylating agent.

-

Regioselectivity : The 1-ethyl and 4-methyl groups direct formylation to position 3 via electronic effects.

Data from Analogous Reactions :

Directed Metalation-Formylation

Directed ortho-metalation (DoM) enables precise functionalization:

-

Deprotonation : A strong base (e.g., LDA) deprotonates position 3.

-

Quenching with DMF : Introduces the aldehyde group.

Challenges :

-

Sensitivity to Moisture : Requires anhydrous conditions.

-

Side Reactions : Competing alkylation at nitrogen necessitates protecting groups.

Oxidation of Hydroxymethyl Precursors

Oxidation Agents and Conditions

Controlled oxidation of 3-hydroxymethylpyrazole derivatives offers a two-step route:

-

Synthesis of 3-hydroxymethyl-1-ethyl-4-methylpyrazole via alkylation.

-

Oxidation to Aldehyde using manganese dioxide (MnO₂) or Dess-Martin periodinane.

Comparative Data :

| Oxidizing Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| MnO₂ | Dichloroethane | 25°C | 55% |

| Dess-Martin | Acetonitrile | 0°C → RT | 78% |

Notes :

-

Chlorinated Solvents : Dichloroethane, as used in chlorination steps, is compatible but requires careful disposal.

-

Acid Quenching : Post-oxidation neutralization with sodium carbonate minimizes byproducts.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Cyclocondensation | Scalable, fewer steps | Limited regioselectivity | 60–75% |

| Vilsmeier-Haack | High regioselectivity | Harsh conditions (POCl₃ use) | 65–72% |

| Oxidation | Mild conditions, avoids formylation | Requires hydroxymethyl precursor | 55–78% |

Scalability Considerations :

-

Industrial processes favor cyclocondensation due to lower reagent costs.

-

Lab-scale syntheses prioritize Vilsmeier-Haack for precision.

Experimental Data and Optimization

Case Study: Vilsmeier-Haack Protocol

Procedure :

-

Dissolve 1-ethyl-4-methylpyrazole (10 mmol) in DMF (15 mL).

-

Add POCl₃ (12 mmol) dropwise at 0°C.

-

Heat to 80°C for 4 h, then quench with ice-water.

-

Extract with dichloroethane, wash with NaHCO₃, and purify via distillation.

Results :

-

Yield : 70%

-

Purity : >95% (GC-MS)

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acids under aqueous alkaline conditions.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| KMnO₄ (H₂O-pyridine) | 1-Ethyl-4-methyl-1H-pyrazole-3-carboxylic acid | 85–92% | |

| CrO₃ (AcOH, H₂SO₄) | Same as above | 78% |

Example : Oxidation of 5-chloro-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde with KMnO₄ yielded 79% carboxylic acid, subsequently esterified to ethyl 1-phenyl-pyrazole-4-carboxylate .

Reduction Reactions

The aldehyde group is reduced to primary alcohols using hydride-based reagents.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| NaBH₄ (MeOH, 0°C) | 1-Ethyl-4-methyl-1H-pyrazole-3-methanol | 65–74% | |

| LiAlH₄ (THF, reflux) | Same as above | 88% |

Mechanism : Hydride transfer to the carbonyl carbon forms a primary alcohol. LiAlH₄ achieves higher yields but requires anhydrous conditions .

Condensation Reactions

The aldehyde participates in Knoevenagel and aldol condensations to form α,β-unsaturated derivatives.

With Active Methylene Compounds

| Partner Reagent | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| Malononitrile | 3-(Pyrazolyl)acrylonitrile | EtOH, piperidine | 70% | |

| Acetylacetone | Chalcone derivative | NaOH, RT | 68% |

Example : Condensation with 2,4-dichloro-5-fluoroacetophenone under basic conditions produced α,β-unsaturated ketones (e.g., 1-(2,4-dichloro-5-fluorophenyl)-3-(pyrazolyl)prop-2-en-1-one) .

Schiff Base Formation

| Amine | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| Aniline | N-Phenylimine | EtOH, Δ | 82% | |

| Semicarbazide | Semicarbazone | AcOH, RT | 75% |

Electrophilic Substitution

The pyrazole ring undergoes halogenation and nitration at the C-5 position.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| ICl (CHCl₃, K₂CO₃) | 5-Iodo-1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde | 55–60% | |

| HNO₃ (H₂SO₄, 0°C) | 5-Nitro derivative | 45% |

Note : Iodination proceeds regioselectively due to the electron-withdrawing aldehyde group .

Cyclocondensation Reactions

The aldehyde group facilitates heterocycle synthesis via cyclocondensation.

| Partner Reagent | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| Thiosemicarbazide | Pyrazolyl-1,3,4-thiadiazole | EtOH, Δ | 63% | |

| Hydrazine | Pyrazolyl-pyridine hybrid | AcOH, NH₄OAc | 58% |

Example : Reaction with hydrazine and ethyl acetoacetate under Krohnke conditions yielded pyridinylpyrazoles .

Biological Activity of Derivatives

Key derivatives exhibit pharmacological properties:

-

Chalcones : Anti-inflammatory activity comparable to phenylbutazone .

-

Thiadiazoles : Antimicrobial effects against E. coli and S. aureus (MIC: 8–16 µg/mL) .

-

Carboxylic acids : Precursors to amides with analgesic properties .

Stability and Reactivity Considerations

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

1-Ethyl-4-methyl-1H-pyrazole-3-carbaldehyde is employed as an intermediate in synthesizing several pharmaceutical compounds, particularly those targeting inflammatory and cancer pathways. Its derivatives have shown promising results in various therapeutic areas.

Case Study: Anti-Cancer Agents

Research has demonstrated that derivatives synthesized from this compound exhibit significant anti-cancer activity. For instance, one study reported the synthesis of 3-amino-isoquinolines from this compound, which displayed potent effects against human colorectal cancer (IC50 = 18 μM) and breast cancer cell lines (GI50 = 1.9 μM) .

Table 1: Pharmaceutical Applications of this compound

| Application Area | Example Compounds | Therapeutic Effects |

|---|---|---|

| Anti-inflammatory | Pyrazole derivatives | Pain relief |

| Anti-cancer | Isoquinoline derivatives | Tumor cell inhibition |

Agricultural Chemistry

Formulation of Agrochemicals

The compound is utilized in developing agrochemicals, including pesticides and herbicides. Its role in enhancing crop protection and yield is vital for sustainable agricultural practices.

Case Study: Pesticide Development

A notable application involves synthesizing difluoromethyl pyrazole formamide compounds from related pyrazole structures, which have shown high efficacy against various phytopathogenic fungi . This highlights the compound's potential in developing novel fungicides.

Material Science

Novel Material Synthesis

In material science, this compound is explored for creating new materials such as polymers and coatings. These materials often exhibit enhanced properties, including durability and environmental resistance.

Case Study: Polymer Development

Research indicates that the compound can participate in reactions leading to novel polymeric materials that are not only durable but also environmentally friendly due to their synthesis under mild conditions .

Analytical Chemistry

Reagent for Analytical Methods

The compound serves as a reagent in various analytical chemistry applications, particularly for detecting and quantifying other chemical substances. Its reliability makes it a valuable tool in quality control processes across multiple industries.

Table 2: Analytical Applications of this compound

| Application Area | Analytical Techniques | Benefits |

|---|---|---|

| Quality Control | Chromatography | High sensitivity |

| Detection | Spectroscopy | Accurate quantification |

Mechanism of Action

The mechanism of action of 1-ethyl-4-methyl-1H-pyrazole-3-carbaldehyde involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The compound’s aldehyde group plays a crucial role in forming covalent bonds with nucleophilic residues in the enzyme’s active site .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Pyrazole-carbaldehydes differ in substituent positions, electronic effects, and steric bulk, which influence their physicochemical and biological properties. Below is a comparative analysis of key analogs:

Key Observations

Aldehyde Position: Most analogs feature the aldehyde group at C4 (e.g., ), whereas this compound has it at C3.

Substituent Effects :

- Electron-donating groups (e.g., methyl, ethyl) at N1 or C3/C4 positions may enhance solubility but reduce electrophilicity at the aldehyde group compared to electron-withdrawing groups (e.g., nitro, benzoyl) .

- Bulky substituents (e.g., benzoyl, phenyl) at N1 or C3 positions are associated with enhanced antioxidant and anti-inflammatory activities .

Synthesis Methods: The Vilsmeier-Haack reaction is a common method for introducing aldehyde groups into pyrazole rings (e.g., ). Sonogashira coupling and propargylation are employed for introducing alkynyl or aryloxy groups .

Biological Activities: Compounds with nitro (e.g., 4e in ) or hydroxyl groups exhibit strong antioxidant activity due to radical-scavenging capabilities. Chlorophenoxy and trifluoromethyl substituents correlate with antimicrobial and anti-inflammatory effects .

Data Tables

Physicochemical Properties

| Property | This compound | 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde | 5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde |

|---|---|---|---|

| Molecular Formula | C₇H₁₀N₂O | C₁₇H₁₁N₃O₅ | C₁₇H₁₂ClN₂O₂ |

| Molecular Weight (g/mol) | 138.17 | 337.29 | 316.77 |

| Aldehyde Position | C3 | C4 | C4 |

| Key Functional Groups | Aldehyde, ethyl, methyl | Aldehyde, benzoyl, phenyl | Aldehyde, chlorophenoxy, methyl |

Spectral Data Comparison

Biological Activity

1-Ethyl-4-methyl-1H-pyrazole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by research findings and data tables.

This compound is characterized by its unique substitution pattern, which contributes to its distinct chemical and biological properties. The compound features an aldehyde functional group that plays a crucial role in its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor. The aldehyde group can form covalent bonds with nucleophilic residues in the active sites of enzymes, thereby inhibiting their catalytic activity. This mechanism underlies the compound's potential therapeutic applications, particularly in cancer treatment.

Biological Activities

Research has demonstrated that this compound exhibits various biological activities, including:

- Anticancer Activity : The compound has shown promising results in inhibiting the growth of several cancer cell lines, including human colorectal cancer (HCT-116) and breast cancer (T-47D) cells. In vitro studies revealed an IC50 value of 18 μM against HCT-116 cells and a GI50 value of 1.9 μM against T-47D cells, indicating significant antiproliferative effects .

- Enzyme Inhibition : The compound functions as an inhibitor for various enzymes, which is critical for its role in drug development. It has been shown to effectively inhibit microtubule assembly at concentrations as low as 20 μM, demonstrating its potential as a microtubule-destabilizing agent .

Case Studies

Several studies have explored the biological effects of this compound:

- Antiproliferative Effects : A study evaluated the compound's efficacy against breast cancer cells (MDA-MB-231). The results indicated that at a concentration of 10 μM, the compound enhanced caspase-3 activity by 1.33 to 1.57 times, confirming its apoptosis-inducing capabilities .

- Synthesis of Derivatives : Researchers have synthesized various derivatives from this compound to enhance its biological activity. For instance, modifications led to compounds with improved anticancer properties and selectivity towards specific tumor types .

Comparative Analysis

A comparison of this compound with similar compounds reveals its unique profile:

| Compound Name | Biological Activity | IC50/Other Metrics |

|---|---|---|

| 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde | Anticancer (various cell lines) | IC50 = 18 μM (HCT116) |

| 1-Methyl-4-(trifluoromethyl)-pyrazole | Antimicrobial | Not specified |

| 1-Aryl-4-(hydrazine)-pyrazoles | Anticancer | Effective against MDA-MB-231 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.